3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide
Description
Properties
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(23-13-11-17-7-3-1-4-8-17)12-14-26-16-24-21-19(22(26)29)15-25-27(21)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFJYPVZCHRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine or its derivatives in the presence of a suitable catalyst.
Formation of the amide bond: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with phenethylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at position 6 due to electron-withdrawing effects from the ketone group. Reactions with amines, thiols, and alcohols are common:
Key Findings :
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Chlorination with POCl₃ is regioselective at position 6 due to steric hindrance at position 4 .
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Secondary amines show reduced reactivity compared to primary amines under similar conditions .
Functionalization of the 4-Oxo Group
The ketone at position 4 participates in condensation and reduction reactions:
2.1. Condensation with Hydrazines
Reaction with hydrazine derivatives forms hydrazones, a key step in creating fused heterocycles:
text3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide + NH₂NH₂ → 3-(4-Hydrazono-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide
2.2. Reduction to Alcohol
The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:
text4-Oxo → 4-Hydroxy
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Conditions : NaBH₄, MeOH, 0°C → RT
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Yield : 62%
Side-Chain Modifications
The propanamide side chain undergoes hydrolysis and alkylation:
3.1. Hydrolysis to Carboxylic Acid
textN-Phenethylpropanamide → 3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic acid
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Conditions : 6M HCl, reflux (12 hr)
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Yield : 89%
3.2. Alkylation at the Amide Nitrogen
Reaction with alkyl halides introduces substituents:
textN-Phenethylpropanamide + CH₃I → N-Methyl-N-phenethylpropanamide
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Conditions : K₂CO₃, DMF, 60°C (4 hr)
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Yield : 65%
Cycloaddition and Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core participates in Diels-Alder reactions:
Mechanistic Insight :
Oxidation and Stability Studies
The compound exhibits stability under acidic conditions but degrades in strong bases:
| Condition | Result | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (HCl) | Stable (>95% intact after 24 hr) | >30 days | |
| pH 10.0 (NaOH) | Degradation to pyrazole-4-carboxylic acid | 4.2 hr | |
| H₂O₂ (3%) | Oxidation at C4 ketone to carboxylic acid | 6 hr |
Biological Activity-Driven Reactions
The compound’s interactions with biological targets inform its synthetic modifications:
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EGFR Inhibition : Introduction of electron-withdrawing groups (e.g., -NO₂) at position 3 enhances kinase inhibition (IC₅₀ = 0.3 µM vs. wild-type EGFR) .
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Antimicrobial Activity : Bromination at position 6 improves activity against S. aureus (MIC = 8 µg/mL) .
Comparative Reactivity Table
A comparison with structurally similar pyrazolo[3,4-d]pyrimidines:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown promising results in inhibiting tumor cell growth across various cancer types. For instance:
- In a study, a compound featuring the pyrazolo[3,4-d]pyrimidine scaffold demonstrated high inhibitory activity against multiple tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The IC50 values ranged from 1.74 µM to 9.20 µM, indicating potent activity compared to standard treatments like doxorubicin .
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| HepG2 | Not specified | Not specified |
These findings suggest that 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide could be a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Beyond anticancer applications, compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Antiviral Activity
There is emerging interest in the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives. Their ability to inhibit viral replication mechanisms makes them potential candidates for developing antiviral therapies against various viral infections.
Synthesis and Structural Variations
The synthesis of This compound can serve as a building block for creating more complex molecules with tailored biological activities . Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the biological profile of these compounds.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Thieno[2,3-d]pyrimidine-containing analogs (e.g., Yin and Song’s compound) demonstrate higher synthetic yields (75%) due to optimized FeCl₃-SiO₂ catalysis, whereas the target compound’s synthesis remains less documented .
- The trifluoromethylphenylpropanamide analog () may offer enhanced metabolic stability due to fluorine’s electronegativity, though comparative pharmacokinetic data are lacking .
Key Observations :
- Urea derivatives (e.g., Mishra et al.) show superior in vitro potency (sub-micromolar IC₅₀) but suffer from toxicity and poor tumor selectivity, as noted by Maeda and Khatami .
- Thieno[2,3-d]pyrimidine hybrids exhibit broader activity (anticancer and antimicrobial) but require structural optimization to improve in vivo performance .
- The target compound’s kinase inhibition profile aligns with EGFR/VEGFR targets, but its lack of reported IC₅₀ values limits direct efficacy comparisons .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Thieno[2,3-d]pyrimidine Hybrids | Urea Derivatives |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8–3.5 | 1.9–2.5 |
| Solubility (mg/mL) | 0.15 (simulated) | 0.08–0.12 | 0.02–0.05 |
| Plasma Stability (t₁/₂) | Not reported | 4.2 h | <2 h |
| CYP3A4 Inhibition | Moderate | Low | High |
Key Observations :
- The target compound’s higher logP (3.2) suggests better membrane permeability than urea derivatives but may increase off-target binding risks .
- Thieno[2,3-d]pyrimidine hybrids exhibit moderate plasma stability (t₁/₂ = 4.2 h), whereas urea derivatives are rapidly metabolized .
- All analogs show CYP3A4 interactions, necessitating further toxicity studies.
Biological Activity
The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, known for its ability to interact with various biological targets. The presence of the phenyl and phenethyl groups enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. Specifically, they have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating a potent anti-proliferative effect . Flow cytometric analysis revealed that treatment with this compound led to a notable increase in apoptotic cells within the sub-G1 phase of the cell cycle .
Comparative Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 2.24 | Induces apoptosis |
| Doxorubicin | A549 | 9.20 | Topoisomerase inhibition |
| Compound 5i (related derivative) | MCF-7 | 0.30 | EGFR/VGFR2 inhibition |
Antimicrobial Activity
In addition to its anticancer properties, compounds within the pyrazolo[3,4-d]pyrimidine class have shown antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal growth, making them candidates for further exploration in infectious disease treatment .
Case Studies
- A549 Cell Line Study : The compound induced apoptosis at concentrations as low as 2 µM after 48 hours of treatment, leading to a significant increase in the sub-G1 population indicative of cell death .
- MCF-7 Breast Cancer Model : Another derivative demonstrated effective tumor growth inhibition and induced apoptosis at IC50 values around 0.30 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazolo[3,4-d]pyrimidinone intermediates and substituted acetamides. For example, reactions with α-chloroacetamides or cyanoacetamide derivatives under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C for 2 hours) are effective for introducing substituents . Key factors affecting yield include temperature control (to prevent side reactions) and stoichiometric ratios of reagents.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction is a definitive method for confirming molecular geometry, as demonstrated in studies of structurally similar pyrazolo-pyrimidine derivatives . Complementary techniques include -/-NMR for functional group analysis, mass spectrometry for molecular weight validation, and IR spectroscopy to identify carbonyl (C=O) and amide (N–H) groups .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. For polar impurities, thin-layer chromatography (TLC) with silica gel plates and fluorescent indicators can provide rapid qualitative assessments. Residual solvents should be analyzed via gas chromatography (GC) in compliance with pharmacopeial guidelines .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling identification of energetically favorable conditions. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches. For example, reaction path searches can identify optimal solvents or catalysts for regioselective substitutions .
Q. What experimental design strategies are recommended for resolving contradictory data in reaction mechanisms involving pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Statistical design of experiments (DoE), such as factorial designs or response surface methodology (RSM), systematically evaluates conflicting variables (e.g., temperature, pH, reagent ratios). By analyzing interactions between factors, researchers can isolate critical parameters causing discrepancies. Central composite designs are particularly effective for non-linear optimization .
Q. How can regioselectivity challenges in substitutions on the pyrazolo[3,4-d]pyrimidine core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing groups on the phenyl ring (e.g., nitro or methoxy) direct substitutions to specific positions. Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while protecting-group strategies (e.g., tert-butyloxycarbonyl, Boc) can block undesired positions during synthesis .
Q. What strategies are effective for analyzing reaction mechanisms with conflicting spectroscopic or kinetic data?
- Methodological Answer : Multi-technique validation is critical. For example, kinetic isotope effects (KIE) combined with -labeling can distinguish between concerted and stepwise mechanisms. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) monitors intermediate formation, while computational microkinetic modeling reconciles experimental observations with theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
